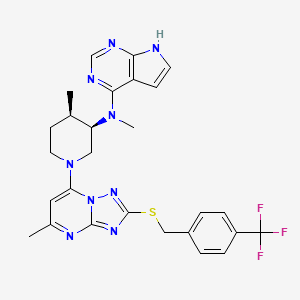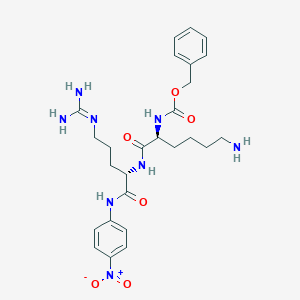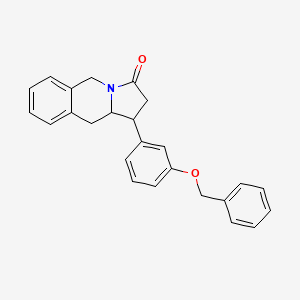
Tabimorelin (hemifumarate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tabimorelin (hemifumarate) is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue. It mimics the effects of the endogenous peptide agonist ghrelin, stimulating the release of growth hormone. This compound has been studied for its potential to increase levels of growth hormone and insulin-like growth factor 1, along with smaller transient increases in other hormones such as adrenocorticotropic hormone, cortisol, and prolactin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tabimorelin (hemifumarate) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific amino acids and other organic compounds under controlled conditions to form the core structure of Tabimorelin.
Functional group introduction: Various functional groups are introduced through reactions such as amidation, esterification, and reduction.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of Tabimorelin (hemifumarate) follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the compound.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tabimorelin (hemifumarate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution reagents: Various organic reagents are used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Tabimorelin (hemifumarate), each with distinct chemical properties .
Aplicaciones Científicas De Investigación
Tabimorelin (hemifumarate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of growth hormone secretagogues.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Studied for its potential therapeutic applications in treating growth hormone deficiencies and other hormonal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
Tabimorelin (hemifumarate) exerts its effects by binding to the ghrelin/growth hormone secretagogue receptor (GHSR). This binding stimulates the release of growth hormone from the pituitary gland. The molecular targets and pathways involved include:
GHSR activation: Binding to GHSR triggers a signaling cascade that leads to the release of growth hormone.
Hormone regulation: The compound influences the levels of various hormones, including growth hormone, insulin-like growth factor 1, adrenocorticotropic hormone, cortisol, and prolactin.
Comparación Con Compuestos Similares
Tabimorelin (hemifumarate) is compared with other growth hormone secretagogues, highlighting its uniqueness:
Ghrelin: The natural ligand for GHSR, ghrelin, has similar effects but is not orally active.
MK-677: Another growth hormone secretagogue, MK-677, is also orally active but has different pharmacokinetic properties.
GHRP-6: A peptide growth hormone secretagogue with similar effects but requires injection.
Tabimorelin (hemifumarate) stands out due to its potent, orally-active nature and its ability to produce sustained increases in growth hormone levels .
Propiedades
Fórmula molecular |
C36H44N4O7 |
|---|---|
Peso molecular |
644.8 g/mol |
Nombre IUPAC |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C32H40N4O3.C4H4O4/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b16-11+;2-1+/t27-,28-;/m1./s1 |
Clave InChI |
ZAMFSXBNVAXUFA-MQPYLJKMSA-N |
SMILES isomérico |
CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](CC3=CC=CC=C3)C(=O)NC)N.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



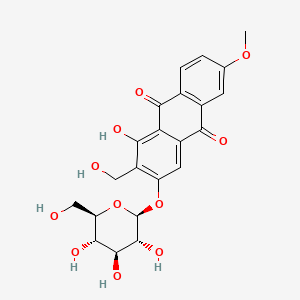


![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
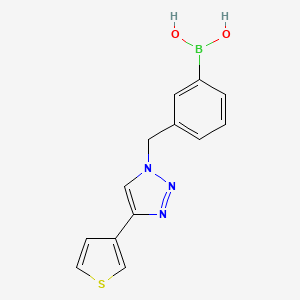
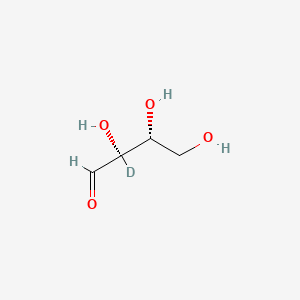
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

